![molecular formula C16H13N3O3S2 B2891939 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 477548-24-6](/img/structure/B2891939.png)
5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
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Description
5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13N3O3S2 and its molecular weight is 359.42. The purity is usually 95%.
BenchChem offers high-quality 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Coordination Networks and Nonlinear Optical Properties : A study demonstrated the synthesis of crystalline coordination networks using tetrazolate-yl acylamide tectons, leading to materials with significant second harmonic generation (SHG) efficiencies, highlighting the impact of substituents on structural topologies and nonlinear optical properties (Liao et al., 2013).
Biological Evaluation
- Antitumor Agents : Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor activities, demonstrating excellent in vivo inhibitory effects on tumor growth, suggesting potential applications in cancer therapy (Yoshida et al., 2005).
Chemical Transformations
- Chemical Synthesis and Transformations : Research on the synthesis and transformation of pyrazolo[4,3-g][1,3]benzothiazole derivatives has been conducted, highlighting methods for generating structures with potential applications in various fields, including pharmaceuticals (El’chaninov et al., 2018).
Supramolecular Chemistry
- Supramolecular Structures and Photoluminescence : Studies have focused on synthesizing co-crystals with aromatic carboxylic acids and bis(benzimidazole) derivatives, leading to structures with notable hydrogen bonding and π−π interactions, as well as investigating their photoluminescence properties (Wu et al., 2020).
properties
IUPAC Name |
5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c20-15(18-16-17-11-3-1-2-4-13(11)24-16)14-8-9-7-10(19(21)22)5-6-12(9)23-14/h5-8H,1-4H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYHSJZPYGNZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
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